

Navigating Drug Development: A Technical Guide to Commercially Available Tivozanib-d6 Reference Standards

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Compound of Interest

Compound Name: Tivozanib-d6

Cat. No.: B15577334

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Tivozanib-d6** reference standards, crucial for the accurate quantification of Tivozanib in biological matrices. Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, is approved for the treatment of advanced renal cell carcinoma. The use of a stable isotope-labeled internal standard like **Tivozanib-d6** is best practice in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring precision and accuracy in pharmacokinetic and metabolism studies.

Commercially Available Tivozanib-d6 Reference Standards

A critical step in the development of robust bioanalytical assays is the sourcing of high-purity, well-characterized reference standards. Several suppliers offer **Tivozanib-d6** for research purposes. While specific batch-to-batch data such as purity and impurity profiles are detailed in the Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available product specifications from various commercial vendors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Availability
Simson Pharma Limited	T3080007	1714998-87-4	C ₂₂ H ₁₃ D ₆ ClN ₄ O ₅	460.90	Custom Synthesis
Clearsynth	CS-O-48182	1714998-87-4	C ₂₂ H ₁₃ D ₆ ClN ₄ O ₅	460.90	In Stock
Pharmaffiliates	PA STI 089672	1714998-87-4	C ₂₂ H ₁₃ D ₆ ClN ₄ O ₅	460.9	Enquire
Chromato Scientific	CHR-9122018-14248	1714998-87-4	C ₂₂ H ₁₃ D ₆ ClN ₄ O ₅	460.9	Custom
Aquigen Bio Sciences	-	1714998-87-4	-	-	Enquire

Experimental Protocol: Bioanalytical Method for Tivozanib in Plasma using LC-MS/MS

The following protocol is a representative example of an LC-MS/MS method for the quantification of Tivozanib in plasma, adapted from published methodologies.^{[6][7]} This method would typically use a deuterated internal standard such as **Tivozanib-d6** for accurate quantification.

1. Preparation of Standard and Internal Standard Solutions

- Primary Stock Solution (Tivozanib):** Accurately weigh 10 mg of Tivozanib reference standard and dissolve in a 50 mL volumetric flask with a 1:1 mixture of acetonitrile and hexane sulfuric acid, followed by sonication to ensure complete dissolution. This yields a stock concentration of 200 µg/mL.
- Working Standard Solutions:** Perform serial dilutions of the primary stock solution with the diluent to prepare working standard solutions at various concentration levels.

- Internal Standard (IS) Stock Solution (**Tivozanib-d6**): Prepare a stock solution of **Tivozanib-d6** in a similar manner to the Tivozanib stock solution.
- IS Working Solution: Dilute the IS stock solution to the desired concentration for spiking into samples.

2. Sample Preparation (Protein Precipitation)

- To 200 μ L of plasma sample (blank, calibration standard, or study sample) in a 2 mL centrifuge tube, add 100 μ L of the internal standard working solution.
- Add 200 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 10 minutes.
- Centrifuge the samples at 2000 rpm for 30 minutes.
- Collect the supernatant and filter it through a 0.45 μ m nylon syringe filter.
- Transfer the clear filtrate into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC) System: An HPLC system such as a Waters Alliance e2695.
- Mass Spectrometer: A triple quadrupole mass spectrometer, for example, a Sciex QTRAP 5500.
- LC Column: A Waters C8 (100 x 4.6 mm, 3.5 μ m) or a Symmetry C18 (150 mm x 4.6 mm, 3.5 μ m) column.[\[6\]](#)[\[7\]](#)
- Mobile Phase: A mixture of ammonium formate and methanol (70:30, v/v) or hexane sulfonic acid and acetonitrile (40:60, v/v).[\[6\]](#)[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

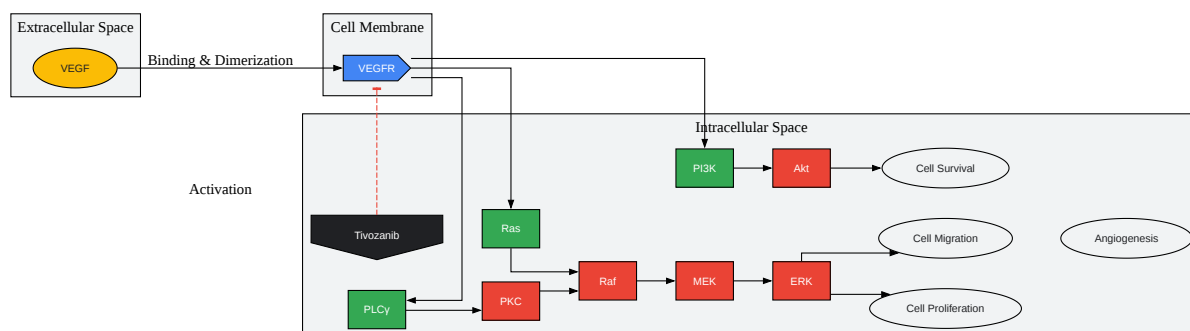
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Tivozanib and **Tivozanib-d6**.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., US FDA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[7]

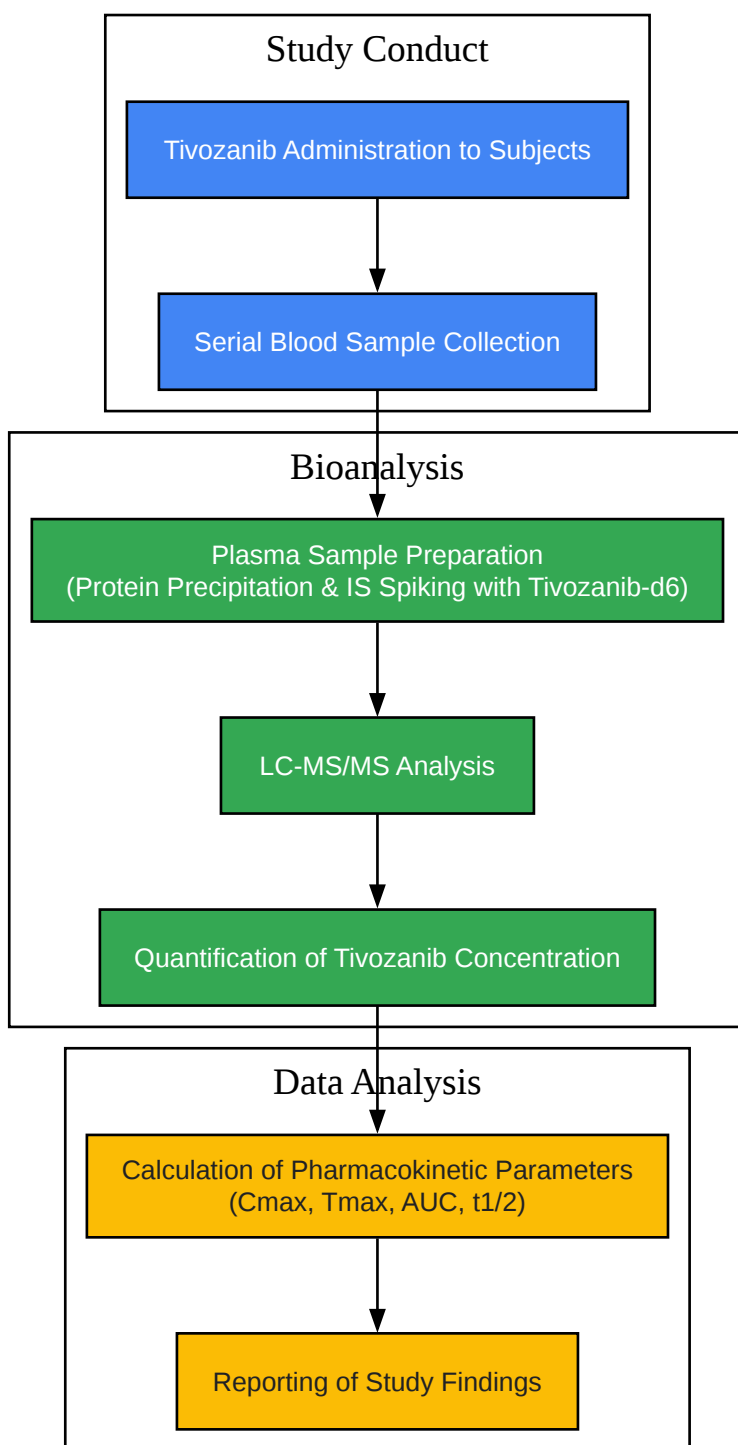
Visualizing the Mechanism and Workflow

To better understand the context in which **Tivozanib-d6** is utilized, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.



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VEGFR Signaling Pathway Inhibition by Tivozanib.



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Workflow for a Tivozanib Pharmacokinetic Study.

Conclusion

The availability of high-quality **Tivozanib-d6** reference standards is fundamental for the accurate bioanalysis of Tivozanib. This guide provides researchers and drug development professionals with a summary of commercially available sources for this critical reagent and a representative experimental protocol for its use as an internal standard in LC-MS/MS assays. The successful implementation of such robust analytical methods is essential for defining the pharmacokinetic profile of Tivozanib, thereby supporting its safe and effective clinical use. It is imperative for researchers to obtain the Certificate of Analysis from their chosen supplier to access detailed information on the purity and characterization of the specific lot of **Tivozanib-d6** being used.

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